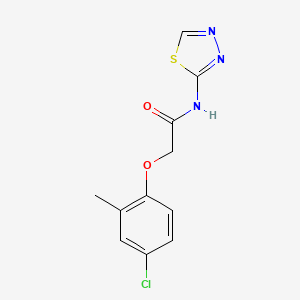
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine, also known as CFPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
科学的研究の応用
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. It has been shown to exhibit significant binding affinity towards the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and depression. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has also been found to exhibit moderate binding affinity towards the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
作用機序
The exact mechanism of action of 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a weak antagonist at the dopamine D2 receptor. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine may also modulate the activity of other neurotransmitter systems, including the noradrenergic and glutamatergic systems.
Biochemical and Physiological Effects
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. It has also been found to enhance cognitive function and memory consolidation. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine may also have potential applications in the treatment of substance abuse disorders and neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has some limitations, including its relatively low potency and selectivity towards the serotonin 5-HT1A receptor and its weak binding affinity towards the dopamine D2 receptor.
将来の方向性
Future research on 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could focus on developing more potent and selective derivatives with improved pharmacological properties. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could also be studied for its potential applications in the treatment of other neurological disorders such as schizophrenia and Parkinson's disease. Moreover, 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could be used as a tool compound for studying the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions.
Conclusion
In conclusion, 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine is a synthetic compound with potential applications in medicinal chemistry and neuroscience. Its synthesis method involves the reaction of 4-chloro-2-fluorobenzoic acid with phenylpiperazine in the presence of a coupling agent and a catalyst. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine exhibits significant binding affinity towards the serotonin 5-HT1A receptor and moderate binding affinity towards the dopamine D2 receptor. It has been shown to exhibit anxiolytic and antidepressant-like effects, enhance cognitive function and memory consolidation, and may have potential applications in the treatment of substance abuse disorders and neurodegenerative diseases. 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its high purity, stability, and solubility, but also has some limitations, including its relatively low potency and selectivity. Future research on 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine could focus on developing more potent and selective derivatives with improved pharmacological properties and studying its potential applications in other neurological disorders.
合成法
The synthesis of 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine involves the reaction of 4-chloro-2-fluorobenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-(4-chloro-2-fluorobenzoyl)-4-phenylpiperazine as a white solid with a purity of more than 95%.
特性
IUPAC Name |
(4-chloro-2-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-13-6-7-15(16(19)12-13)17(22)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYRGPUGCOMVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorophenyl)-(4-phenylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4,5-dimethoxy-2-[(1-piperidinylacetyl)amino]benzoate](/img/structure/B5855558.png)
![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)

![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)


![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)

![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)
